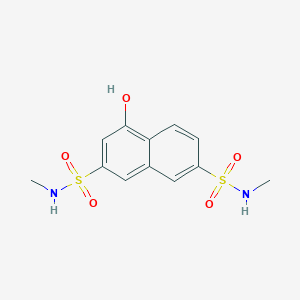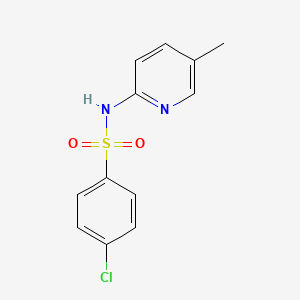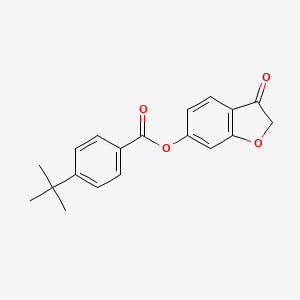![molecular formula C13H14F3NO3 B5666311 4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one](/img/structure/B5666311.png)
4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one" often involves novel methodologies to construct complex ring systems efficiently. For example, a study describes the synthesis of benzo[1,5]oxazepin-4-one-based compounds, highlighting a strategy that could be analogous to synthesizing our compound of interest. This method involves the substitution of fluorine atoms and reduction of dinitro groups under mild conditions, a process that might be adapted to include a trifluoromethoxy group and the specific oxazepan ring structure (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of "4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one" would likely be characterized by spectroscopic techniques such as NMR, IR, and MS, as demonstrated in the synthesis and structural elucidation of similar compounds. These techniques provide insights into the compound's molecular geometry, functional groups, and overall molecular architecture, offering a foundation for understanding its reactivity and properties (Gökce et al., 2014).
Chemical Reactions and Properties
The reactivity and chemical behavior of "4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one" can be inferred from studies on similar compounds. These studies often explore the compound's ability to undergo various chemical reactions, including but not limited to, condensation, cyclization, and substitution reactions. The presence of the trifluoromethoxy group could influence its reactivity, potentially offering unique electrophilic or nucleophilic properties that could be exploited in synthetic chemistry (Shaabani et al., 2009).
Physical Properties Analysis
The physical properties of "4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one," such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in various environments. These properties can be studied through crystallography and solubility tests, providing essential information for handling and application in research settings. Similar analyses on structurally related compounds offer a methodological blueprint for such investigations (Yüksek et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are fundamental for predicting the compound's behavior in chemical reactions. Studies on related compounds, analyzing their electron distribution, molecular orbitals, and potential for forming bonds, provide insights into how "4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one" might react under different chemical conditions. These properties are often elucidated through computational chemistry and experimental reactions (Burger et al., 1978).
Propriétés
IUPAC Name |
4-[[3-(trifluoromethoxy)phenyl]methyl]-1,4-oxazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c14-13(15,16)20-11-3-1-2-10(8-11)9-17-5-7-19-6-4-12(17)18/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMDRZDPNXBECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN(C1=O)CC2=CC(=CC=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(dimethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5666235.png)
![9-(1-benzofuran-3-ylcarbonyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666240.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5666249.png)
![4-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-thiazol-2-amine](/img/structure/B5666250.png)

![1-{2-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B5666266.png)


![N-{[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide](/img/structure/B5666283.png)

![2-ethyl-N-[1-(phenylsulfonyl)-4-piperidinyl]-5-pyrimidinecarboxamide](/img/structure/B5666318.png)
![N-[4-(aminosulfonyl)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5666324.png)